
3'-Deoxy-3'-fluorothymidine-5'-monophosphate-d3 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is a synthetic nucleotide analog. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C10H9D3FN2O7P•2Na and a molecular weight of 371.18 . It is known for its applications in antiviral research, particularly in the study of HIV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt involves multiple steps, starting from thymidine. The fluorination at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The phosphorylation at the 5’ position is typically carried out using phosphoryl chloride (POCl3) in the presence of a base like pyridine. The final product is then converted to its disodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3’-azido-3’-deoxythymidine-5’-monophosphate.
Applications De Recherche Scientifique
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to chain termination. The primary molecular target is the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Fluoro-3’-deoxythymidine 5’-monophosphate
- 3’-Deoxy-3’-fluoro-5’-thymidylic Acid-d3 Disodium
- 2’,3’-Dideoxy-3’-fluoro-5-methyluridine-d3 5’- (Dihydrogen Phosphate) Disodium
Uniqueness
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is unique due to its deuterium labeling (d3), which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
Propriétés
Formule moléculaire |
C10H12FN2Na2O7P |
|---|---|
Poids moléculaire |
371.18 g/mol |
Nom IUPAC |
disodium;[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3;; |
Clé InChI |
KVBSTKVGADGIGP-CLSOZLIOSA-L |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)
![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![Ethyl 2-[(2,3,4-trichloro-6-nitrophenyl)methylamino]acetate](/img/structure/B13860506.png)
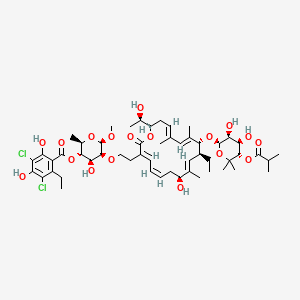
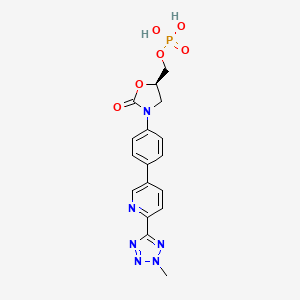
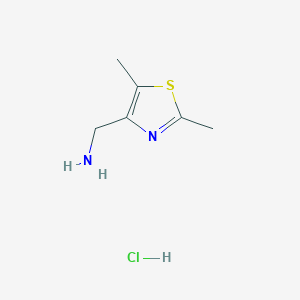
![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)

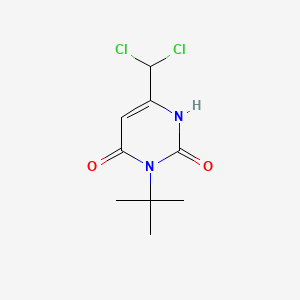
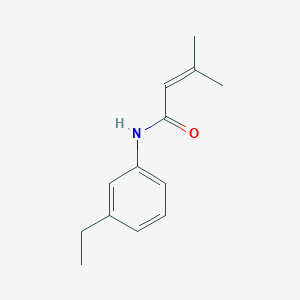
![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)
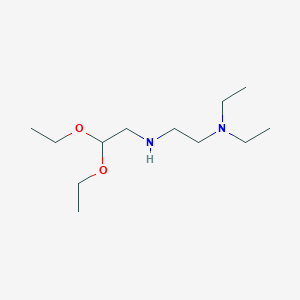
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
